1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride
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Description
The compound “1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride” is a complex organic molecule. It seems to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a cyclopropylmethyl group, which is derived from cyclopropane .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclopropanation for the cyclopropyl group and methylation for the imidazole group .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the cyclopropylmethyl group. The imidazole ring is aromatic and planar, while the cyclopropyl group is highly strained due to its small ring size .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the cyclopropyl group. The imidazole ring can participate in various reactions due to its aromaticity , while the cyclopropyl group can undergo ring-opening reactions due to ring strain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing an imidazole ring tend to have a higher melting point due to the ring’s aromaticity . Compounds with a cyclopropyl group might have a lower density due to the small size and high strain of the cyclopropyl ring .Scientific Research Applications
Catalytic Applications
Ionic Liquid Catalysts
The use of imidazole derivatives as catalysts in chemical reactions is noteworthy. For instance, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride, a similar imidazole derivative, has been used as an acidic ionic liquid catalyst. This catalyst has demonstrated efficiency in the synthesis of dihydropyrimidinones under solvent-free conditions, showing its potential in green chemistry applications (Sajjadifar et al., 2013).
Synthesis of Sulfonyl Imidazoles
Studies have focused on the synthesis of various sulfonyl imidazoles, including the use of 1-aryl-5-formyl-1H-imidazole-4-sulfonyl chlorides. These compounds have shown potential in producing a range of N,N-disubstituted 5-formylimidazole-4-sulfonamides and aryl sulfonates (Grozav et al., 2017).
Synthesis of Heterocyclic Compounds
Preparation of Benzimidazoles
Imidazole derivatives are used in the synthesis of benzimidazoles. For example, a combination of ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 has been effective in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes (Khazaei et al., 2011).
Synthesis of N-sulfonyl Imines
The synthesis of N-sulfonyl imines using Brønsted acidic ionic liquid like 3-methyl-1-sulfonic acid imidazolium chloride demonstrates the utility of these compounds in organic synthesis (Zolfigol et al., 2010).
Pharmaceutical Applications
- Synthesis of Anticandidal and Antibacterial Compounds: Imidazole derivatives have been synthesized and screened for their antimicrobial properties. For example, compounds like 5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide have been evaluated for their effectiveness against Candida albicans and various bacteria (Ovonramwen et al., 2021).
Properties
IUPAC Name |
3-(cyclopropylmethyl)-2-ethylimidazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-2-8-11-5-9(15(10,13)14)12(8)6-7-3-4-7/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGOKVIYLZKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1CC2CC2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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